6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one

Description

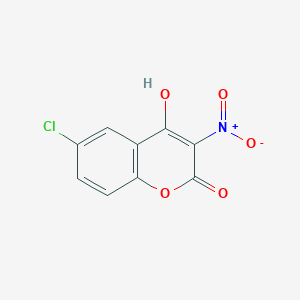

6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is a substituted coumarin derivative characterized by a nitro group at position 3, a hydroxyl group at position 4, and a chlorine atom at position 4. Coumarins and their derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The hydroxyl group at position 4 is a common pharmacophore in coumarins, facilitating hydrogen bonding and influencing solubility .

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-hydroxy-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDIXRVYJPYHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715741 | |

| Record name | 6-Chloro-4-hydroxy-3-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24922-34-7 | |

| Record name | 6-Chloro-4-hydroxy-3-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one typically involves the nitration of 6-chloro-4-hydroxycoumarin. One common method includes the use of nitric acid and acetic acid at elevated temperatures (80-85°C) for 1.5 hours . The reaction proceeds as follows:

Stage 1: 6-Chloro-4-hydroxycoumarin is dissolved in chloroform and cooled to 0°C.

Stage 2: Red fuming nitric acid is added to the solution, and the mixture is stirred at 0°C for 1.5 hours.

Stage 3: The reaction mixture is quenched with water, and the organic layer is separated and treated with saturated sodium bicarbonate.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group using nitric acid.

Substitution: Chlorine and hydroxyl groups can participate in nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

Nitration: Nitric acid and acetic acid at 80-85°C.

Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride in hydrochloric acid.

Major Products:

Reduction of the Nitro Group: Yields 6-Chloro-4-hydroxy-3-amino-2H-chromen-2-one.

Substitution Reactions: Can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including:

- Nitration: Introduction of additional nitro groups.

- Substitution Reactions: Chlorine and hydroxyl groups can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: In vitro studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in:

- Drug Development: It shows promise in developing new drugs targeting specific diseases, including cancer and infections .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Industry

In industrial applications, this compound is utilized for:

- Synthesis of Dyes and Optical Brighteners: Its chromophoric properties make it suitable for use in dye production.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 4-Hydroxycoumarin | Lacks chlorine and nitro groups | Anticoagulant properties |

| 6-Chloro-4-hydroxycoumarin | Similar structure without a nitro group | Various synthetic applications |

| 3-Nitro-4-hydroxycoumarin | Lacks chlorine group | Studied for biological activities |

| 6-Chloro-4-hydroxy-3-nitro-coumarin | Unique due to combined chlorine, hydroxyl, and nitro groups | Valuable for research and industrial applications |

Mechanism of Action

The exact mechanism of action of 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is not fully understood. its biological effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the nitro group suggests potential involvement in redox reactions, while the hydroxyl and chlorine groups may facilitate binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on substituent positions, physicochemical properties, and biological implications of 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one and its analogs.

Substituent Position and Functional Group Variations

Electronic and Steric Effects

- Nitro Group (Target Compound): The 3-nitro group is a strong electron-withdrawing substituent, polarizing the chromenone ring and increasing electrophilicity. This may enhance reactivity in nucleophilic substitution or charge-transfer interactions .

- Hydroxy vs. Alkyl Groups : Compounds with 4-hydroxy (e.g., ) share H-bonding capacity with the target, while 4-ethyl or 4-phenyl analogs (e.g., ) prioritize lipophilicity over solubility.

- Thienyl vs.

Key Findings and Implications

Structural Uniqueness: The 3-nitro substitution distinguishes the target compound from most hydroxy- or alkyl-substituted chromenones, offering distinct electronic properties.

Biological Relevance : The combination of 4-hydroxy and 3-nitro groups may synergize in enzyme inhibition or antimicrobial activity, though empirical studies are needed.

Synthetic Challenges : Nitro groups require careful handling in synthesis, contrasting with simpler alkyl or aryl substitutions.

Biological Activity

6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one, a derivative of coumarin, exhibits a range of biological activities due to its unique chemical structure. This compound contains a chlorine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the chromen-2-one scaffold. Coumarins are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

The compound's chemical structure is pivotal in determining its biological activity. The presence of various functional groups allows it to participate in multiple chemical reactions, such as nitration and substitution, which can lead to the formation of bioactive derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClN2O4 |

| Molecular Weight | 244.62 g/mol |

| CAS Number | 24922-34-7 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it had an MIC ranging from 1 to 4 μg/mL against Staphylococcus aureus and Bacillus cereus, indicating potent antibacterial properties .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and apoptosis.

Research Findings:

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to interact with molecular targets suggests it could be developed into a therapeutic agent for cancer treatment .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the nitro group may participate in redox reactions, while the hydroxyl and chlorine groups facilitate binding to proteins or nucleic acids, potentially influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other coumarin derivatives:

Table 2: Comparison with Similar Coumarin Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Lacks chlorine and nitro groups | Anticoagulant |

| 6-Chloro-4-hydroxycoumarin | Similar but without nitro group | Various synthetic applications |

| 3-Nitro-4-hydroxycoumarin | Lacks chlorine | Studied for biological activities |

Q & A

Q. What are the standard synthetic routes for 6-chloro-4-hydroxy-3-nitro-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving:

- Friedel-Crafts alkylation : Substituted phenols react with malonic acid derivatives in the presence of Lewis acids (e.g., ZnCl₂) and POCl₃ to form the chromenone core .

- Nitration : Selective nitration at the C3 position is achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Chlorination : Electrophilic chlorination (e.g., Cl₂ or SO₂Cl₂) targets the C6 position, with reaction times optimized to minimize side products .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 phenol:malonic acid) and inert atmospheres to prevent oxidation of intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C-NMR : Key signals include the C2 carbonyl (δ ~160–165 ppm in ¹³C-NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H-NMR). Nitro groups deshield adjacent protons, shifting signals upfield .

- HRMS : Accurate mass determination confirms molecular ions (e.g., [M+H⁺] at m/z 296.11 for derivatives) .

- X-ray crystallography : Resolves regiochemistry of substituents (e.g., nitro vs. chloro orientation) and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can substituent effects on the chromenone scaffold be systematically analyzed for bioactivity studies?

- Stepwise functionalization : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- QSAR modeling : Correlate electronic parameters (Hammett σ constants) of substituents with biological endpoints (e.g., enzyme inhibition). For example, electron-withdrawing groups (NO₂, Cl) enhance electrophilicity, improving binding to thiol-rich active sites .

- Case study : Derivatives with 4-fluorobenzyl groups showed enhanced anti-inflammatory activity (IC₅₀ = 5.2 µM) compared to unsubstituted analogs (IC₅₀ = 12.8 µM) due to improved hydrophobic interactions .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Variable-temperature NMR : Resolves dynamic effects (e.g., keto-enol tautomerism) that cause signal broadening at room temperature .

- Isotopic labeling : Use D₂O exchange to identify exchangeable protons (e.g., -OH groups) and simplify spectra .

- Computational validation : Compare experimental ¹³C-NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to confirm assignments. Discrepancies >2 ppm indicate potential misassignments .

Q. What strategies are effective in optimizing reaction selectivity for Domino Friedel-Crafts/Allan-Robinson reactions on chromenones?

- Lewis acid screening : ZnCl₂ promotes Friedel-Crafts alkylation, while FeCl₃ favors Allan-Robinson annulation. A 1:1 ZnCl₂/FeCl₃ mixture achieves balanced selectivity (70–75% yield) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions.

- Temperature gradients : Initial low temperatures (–10°C) favor electrophilic attack, followed by gradual warming (25°C) to drive cyclization .

Q. How can the photostability of this compound be evaluated for environmental chemistry applications?

- UV/vis spectroscopy : Monitor λₘₐₓ shifts under simulated sunlight (e.g., 300–800 nm, 500 W/m²). Degradation pathways (e.g., nitro reduction to amine) are indicated by loss of absorbance at 340 nm .

- LC-MS/MS : Detect photoproducts (e.g., 6-chloro-4-hydroxy-2H-chromen-2-one) via fragmentation patterns (m/z 210.61 → 167.03) .

- Quantum yield calculation : Use actinometry to quantify photoreaction efficiency (Φ ~0.02–0.05 for nitroaromatics) .

Methodological Considerations

- Data contradiction example : In one study, the C7 proton in this compound was assigned to δ 7.11 ppm , while another reported δ 7.24 ppm . This discrepancy arises from solvent polarity differences (CDCl₃ vs. DMSO-d₆), emphasizing the need for standardized conditions.

- Synthetic pitfalls : Over-nitration can occur if reaction temperatures exceed 10°C, leading to dinitro byproducts. Quenching with ice-water immediately after nitration minimizes this risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.